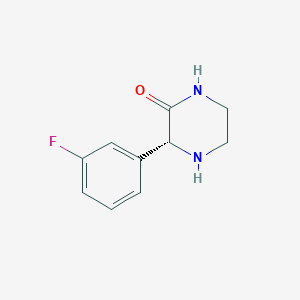

(R)-3-(3-Fluorophenyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1228568-49-7 |

|---|---|

Molecular Formula |

C10H11FN2O |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

(3R)-3-(3-fluorophenyl)piperazin-2-one |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

JIUBPDWZQUSIFY-SECBINFHSA-N |

Isomeric SMILES |

C1CNC(=O)[C@H](N1)C2=CC(=CC=C2)F |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for R 3 3 Fluorophenyl Piperazin 2 One and Its Analogues

Stereoselective Synthesis of (R)-3-(3-Fluorophenyl)piperazin-2-one

The generation of a specific stereoisomer, such as the (R)-enantiomer of 3-(3-Fluorophenyl)piperazin-2-one, requires precise control over the stereochemistry during the synthetic process. This can be achieved by directing the formation of the chiral center at the C3 position of the piperazin-2-one (B30754) ring.

Chiral auxiliary-mediated synthesis is a classical and robust strategy for inducing stereoselectivity. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct a subsequent diastereoselective reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral piperazin-2-ones, amino acid-derived auxiliaries are commonly employed. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-(-)-phenylglycinol as a chiral auxiliary, proceeding through a protected 2-oxopiperazine intermediate. rsc.org A similar strategy could be envisioned for this compound. The synthesis would involve coupling the chiral auxiliary to a suitable precursor, followed by cyclization to form the piperazin-2-one ring. The steric influence of the auxiliary would direct the formation of the (R)-configuration at the C3 position. Subsequent cleavage of the auxiliary would afford the target compound. Other widely used auxiliaries include Evans' oxazolidinones and pseudoephedrine, which have proven effective in a multitude of asymmetric transformations. wikipedia.org

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.govacs.org Several catalytic methods have been developed for the synthesis of chiral piperazin-2-ones.

A notable example is a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This process uses a quinine-derived urea (B33335) as a stereoselective catalyst to produce 3-aryl-piperazin-2-ones with high yields and excellent enantioselectivity. nih.gov The reaction starts from commercially available aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines. nih.gov This methodology is versatile and accommodates a range of aryl aldehydes, suggesting its applicability for the synthesis of the 3-fluorophenyl analogue. nih.govacs.org

Another powerful strategy is the asymmetric hydrogenation of unsaturated precursors. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones also yields the desired chiral products with good enantioselectivities. dicp.ac.cn These methods represent a direct route to the chiral piperazin-2-one core.

| Entry | Aldehyde (ArCHO) | Yield (%) | ee (%) |

| 1 | 4-ClC₆H₄CHO | 90 | 99 |

| 2 | 4-BrC₆H₄CHO | 85 | 99 |

| 3 | 4-FC₆H₄CHO | 88 | 98 |

| 4 | 2-ClC₆H₄CHO | 82 | 99 |

| 5 | C₆H₅CHO | 85 | 97 |

Table 1: Results of the one-pot asymmetric synthesis of various 3-aryl-piperazin-2-ones using a quinine-derived urea catalyst. Data sourced from The Journal of Organic Chemistry. nih.gov

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a viable alternative to obtain a pure enantiomer. This involves separating the two enantiomers of a compound.

Classical resolution involves reacting the racemic piperazin-2-one with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or camphorsulfonic acid), to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the piperazin-2-one can be recovered by removing the resolving agent.

A more modern approach is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. For example, a kinetic resolution of 2-arylpiperazines has been achieved with high enantioselectivity using n-BuLi and the chiral ligand (+)-sparteine. nih.govacs.org This process allows for the separation of enantiomers and the creation of enantioenriched substituted piperazines. nih.gov While demonstrated on a piperazine (B1678402) core, the principles of kinetic resolution could be adapted for 3-aryl-piperazin-2-ones.

General Synthetic Routes to Piperazin-2-one Derivatives

Beyond stereoselective methods targeting a single enantiomer, general synthetic strategies that produce the core piperazin-2-one scaffold are fundamental. These routes are often designed for efficiency and diversity, allowing for the creation of libraries of related compounds for drug discovery.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. researchgate.net This approach is highly efficient as it allows for the formation of multiple chemical bonds in a single operation, minimizing the need for purification of intermediates and reducing waste. bohrium.comthieme.de

One such strategy for synthesizing piperazin-2-one derivatives involves a metal-promoted cascade transformation. researchgate.net This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazin-2-one ring in a one-pot process. researchgate.netbohrium.com This route is well-suited for combinatorial synthesis due to the variety of amines and aryl iodides that can be employed. bohrium.com Another documented cascade approach features a tandem reductive coupling and an SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine to yield N-substituted piperazinones. researchgate.net

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.gov MCRs are prized for their high atom economy, efficiency, and ability to rapidly generate molecular complexity and diversity. nih.govthieme-connect.com

The Ugi reaction is a prominent MCR that has been adapted for the synthesis of piperazine derivatives. nih.govthieme-connect.com In a modified four-component protocol known as the split-Ugi reaction, bis-secondary diamines like piperazine can be used to generate a scaffold where one nitrogen atom is acylated and the other is alkylated in a single step. nih.gov This desymmetrization is achieved without the need for protecting groups. An asymmetric Ugi three-component reaction has also been developed using chiral cyclic imines, isocyanides, and carboxylic acids to produce ketopiperazine derivatives with good stereocontrol. acs.org These isocyanide-based MCRs provide a versatile and powerful platform for the synthesis of diverse piperazin-2-one libraries. mdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of piperazine derivatives. These reactions typically involve the formation of the piperazin-2-one ring through intramolecular cyclization, where a nucleophilic amine attacks an electrophilic center.

A common strategy involves the reaction of a suitably substituted ethylenediamine (B42938) derivative with an α-halo- or α-hydroxy-ester. For the synthesis of this compound, this would typically start with (R)-2-amino-2-(3-fluorophenyl)ethanol. This chiral amino alcohol can be reacted with a haloacetyl halide, such as chloroacetyl chloride, to form an intermediate amide. Subsequent intramolecular nucleophilic substitution, often facilitated by a base, leads to the cyclization and formation of the desired piperazin-2-one ring. The stereochemistry at the C3 position is retained from the starting chiral amino alcohol.

Another approach utilizes the reaction of an N-substituted ethylenediamine with an ester. For instance, reacting N-methylethylenediamine with methyl benzoylformate in the presence of acetic acid can yield a 3,4-dehydropiperazine-2-one derivative. This intermediate can then be reduced to the corresponding piperazin-2-one. google.com While this specific example leads to a different substitution pattern, the underlying principle of nucleophilic attack and cyclization is applicable.

Furthermore, cascade reactions involving double nucleophilic substitution have been developed for the synthesis of piperazin-2-one derivatives. thieme-connect.com These one-pot processes can form multiple bonds and introduce diversity at various positions of the piperazinone scaffold. thieme-connect.com For example, a metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperizinones in good yields. thieme-connect.com

The table below summarizes some examples of nucleophilic substitution reactions used in the synthesis of piperazine and piperazinone derivatives.

| Starting Materials | Reagents and Conditions | Product | Reference |

| N-methylethylenediamine, Methyl benzoylformate | Acetic acid, Methanol | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | google.com |

| Chloro allenylamide, Primary amine, Aryl iodide | Cs2CO3, MeCN | Substituted piperizinone | thieme-connect.com |

| Pentafluoropyridine (B1199360), Piperazine | Na2CO3, Acetonitrile | 4-Substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivative | researchgate.net |

Solid-Phase Synthesis Techniques for the Piperazin-2-one Scaffold

Solid-phase synthesis offers a powerful platform for the combinatorial generation of piperazin-2-one libraries, facilitating the rapid exploration of structure-activity relationships. This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions to build the desired molecule. The final product is then cleaved from the resin.

A general approach for the solid-phase synthesis of piperazinones involves the N-alkylation of a resin-bound amino acid. acs.org For instance, Wang resin-bound N-(4-tert-butyloxy-phenethyl)-glycine can be alkylated with a Boc-protected serine-β-lactone. The resulting carboxylic acid is then coupled with a variety of monosubstituted benzylamine (B48309) derivatives. acs.org Subsequent treatment with an acid, such as trifluoroacetic acid (TFA), cleaves the product from the resin and facilitates deprotection and cyclization to yield the piperazin-2-one. acs.org

This methodology allows for the introduction of diversity at multiple positions of the piperazin-2-one scaffold by varying the building blocks used in the synthesis. For example, different amino acids and amines can be employed to generate a library of compounds with diverse substituents.

| Resin | Key Building Blocks | Cleavage/Cyclization | Product Scope | Reference |

| Wang resin | N-(4-tert-butyloxy-phenethyl)-glycine, Boc-serine-β-lactone, Monosubstituted benzylamines | 5% H2O in TFA | Series of piperazinones | acs.org |

| Not specified | N4-(m-aminophenyl)-piperazine-2-carboxylic acid, Sulfonyl chlorides/acid chlorides, Amines | Not specified | 160-member library of piperazine derivatives | researchgate.net |

Derivatization Strategies of the this compound Core

Once the core this compound scaffold is synthesized, further modifications can be made to fine-tune its biological activity. These derivatization strategies focus on N-alkylation and N-acylation, modifications at the phenyl moiety, and alterations to the piperazinone ring itself.

N-Alkylation and N-Acylation Reactions

The two nitrogen atoms in the piperazine ring provide convenient handles for derivatization. N-alkylation and N-acylation reactions are commonly employed to introduce a wide variety of substituents, which can significantly impact the compound's properties.

N-Alkylation: The secondary amine at the N1 or N4 position can be readily alkylated using various alkyl halides or through reductive amination. mdpi.com For instance, reaction with an alkyl bromide in the presence of a base like diisopropylethylamine (DIPEA) can introduce an alkyl group. nih.gov A simple method for N-alkylation involves the reaction of N-acetylpiperazine with an alkylating agent, followed by hydrolysis of the acetyl group. researchgate.net

N-Acylation: Acylation of the piperazine nitrogens can be achieved using acyl chlorides or acid anhydrides. This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the molecule's interaction with biological targets.

The table below provides examples of N-alkylation and N-acylation reactions on the piperazine scaffold.

| Reaction Type | Reagents and Conditions | Resulting Moiety | Reference |

| N-Alkylation | Alkyl bromide, DIPEA, MeCN | N-Alkyl piperazine | nih.gov |

| N-Alkylation | N-Acetylpiperazine, Alkylating agent, then hydrolysis | N-Alkyl piperazine | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl piperazine | nih.gov |

| N-Acylation | Acyl chloride/Anhydride | N-Acyl piperazine | nih.gov |

Modifications at the Phenyl Moiety

The 3-fluorophenyl group at the C3 position of the piperazin-2-one ring is another key site for modification. Altering the substituents on this aromatic ring can modulate the electronic and steric properties of the molecule, potentially leading to improved biological activity.

Standard aromatic substitution reactions can be employed to introduce various functional groups onto the phenyl ring. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be performed on a suitable precursor before the formation of the piperazinone ring. Alternatively, nucleophilic aromatic substitution can be used if the phenyl ring is appropriately activated with electron-withdrawing groups. For instance, the fluorine atom in pentafluoropyridine is readily displaced by nucleophiles like piperazine. researchgate.net While this is a pyridine (B92270) example, similar principles can apply to highly activated phenyl rings.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, are powerful tools for modifying the phenyl ring. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents.

| Modification Strategy | Potential Reagents | Introduced Substituent | Reference Principle |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro group | General Organic Chemistry |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine) on activated ring | Amino group | researchgate.net |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Aryl group | General Organic Chemistry |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | mdpi.com |

Ring Expansion/Contraction Approaches

Altering the size of the heterocyclic ring can lead to significant changes in the conformational properties of the molecule and its biological activity. While less common than other derivatization methods, ring expansion and contraction strategies can provide access to novel scaffolds.

Ring Contraction: Photomediated ring contraction of saturated heterocycles has been reported as a method to remodel pharmaceutical derivatives. nih.gov For piperidine (B6355638) derivatives, this can lead to the formation of pyrrolidine (B122466) rings. nih.gov While a direct application to piperazin-2-ones is not explicitly detailed, the underlying principles of photochemical rearrangement could potentially be adapted.

Ring Expansion: Ring expansion of piperazine derivatives can lead to 1,4-diazepanes. In some nucleophilic substitution reactions of 3-substituted piperazines, the formation of an aziridinium (B1262131) ion intermediate can result in rearranged 1,4-diazepanes as side products. nih.gov

These approaches, while synthetically more challenging, offer pathways to explore novel chemical space and discover compounds with unique pharmacological profiles.

| Transformation | Method | Resulting Scaffold | Reference |

| Ring Contraction | Photomediated rearrangement | Pyrrolidine (from piperidine) | nih.gov |

| Ring Expansion | Rearrangement via aziridinium ion | 1,4-Diazepane | nih.gov |

Advanced Structural Elucidation and Conformational Analysis of R 3 3 Fluorophenyl Piperazin 2 One

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are indispensable for confirming the chemical identity and purity of a compound. High-resolution techniques further allow for the precise determination of its stereochemistry and the analysis of its functional groups' electronic environment.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For (R)-3-(3-fluorophenyl)piperazin-2-one, ¹H and ¹³C NMR would confirm the connectivity of atoms, while specialized techniques like 2D NMR (COSY, HSQC, HMBC) would provide unambiguous assignments of all protons and carbons.

The chirality at the C3 position is a key feature of the molecule. The (R)-configuration could be confirmed using chiral resolving agents or by observing the diastereomeric interactions that arise from such agents, which would result in distinct signals in the NMR spectrum. The protons of the piperazin-2-one (B30754) ring are expected to show complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center.

While specific experimental data for this compound is not available, the expected chemical shifts for the key protons can be estimated based on related structures.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 6.8 - 7.5 | Multiplet |

| Piperazinone (N-H) | 7.0 - 8.5 | Broad Singlet |

| Methine (C3-H) | 4.0 - 4.5 | Multiplet |

| Methylene (C5-H₂) | 3.0 - 3.8 | Multiplet |

Note: These are estimated ranges and actual values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of key functional groups such as the secondary amine (N-H), the amide carbonyl (C=O), the aromatic ring, and the C-F bond.

The N-H stretching vibration in the piperazin-2-one ring is typically observed in the region of 3200-3400 cm⁻¹. The amide C=O stretch is a strong absorption band usually found between 1650 and 1690 cm⁻¹. Aromatic C-H and C=C stretching vibrations would appear in their characteristic regions, and the C-F stretch would be expected in the 1000-1400 cm⁻¹ range.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine/amide) | Stretching | 3200 - 3400 |

| C=O (amide) | Stretching | 1650 - 1690 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are typical frequency ranges and the exact position of the bands can be influenced by the molecular environment.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₁FN₂O), the expected exact mass would be calculated with high precision.

In addition to the molecular ion peak, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. While specific fragmentation data for the target compound is unavailable, common fragmentation pathways for related phenylpiperazine structures involve cleavage of the piperazine (B1678402) ring and loss of fragments from the phenyl group. Typical fragment ions would likely correspond to the fluorophenyl moiety and various parts of the piperazin-2-one ring.

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would unambiguously confirm its absolute stereochemistry and provide precise bond lengths, bond angles, and torsion angles. This technique is also invaluable for studying the structure of co-crystals, which can be formed to modify the physicochemical properties of the parent molecule.

Although no specific crystallographic data has been published for this compound, the analysis of such data would focus on the conformation of the piperazin-2-one ring and the orientation of the fluorophenyl substituent.

The six-membered piperazin-2-one ring is not planar and can adopt several conformations, with the chair and boat forms being the most common. The thermodynamically most stable conformation is typically a chair or a distorted chair form, which minimizes steric strain. In many related piperazine structures, the chair conformation is predominant. An X-ray crystallographic study would determine the exact conformation of the ring in the solid state by analyzing its puckering parameters.

The relative orientation of the 3-fluorophenyl group with respect to the piperazin-2-one ring is a critical structural feature. This is defined by the dihedral angle between the plane of the phenyl ring and the mean plane of the heterocyclic ring. This orientation influences intermolecular interactions in the crystal lattice and can be important for the molecule's binding to biological targets. X-ray crystallography would provide the precise value of this dihedral angle. In related arylpiperazine structures, the dihedral angle can vary significantly depending on the substitution pattern and crystal packing forces.

Intermolecular Interactions and Supramolecular Assembly in the Solid State

The solid-state architecture of this compound is dictated by a sophisticated interplay of directional non-covalent interactions. The molecule's constitution, featuring a hydrogen-bond-proficient piperazin-2-one core and an aromatic 3-fluorophenyl ring, provides the necessary functionalities for the formation of a stable, three-dimensional supramolecular assembly. The crystal packing is primarily governed by robust hydrogen bonding involving the amide functional groups, supplemented by weaker, yet structurally significant, aromatic interactions.

The piperazin-2-one ring contains a secondary amine (N-H) group, which acts as a hydrogen-bond donor, and a carbonyl group (C=O), which is an effective hydrogen-bond acceptor. This arrangement facilitates the formation of strong intermolecular N-H···O=C hydrogen bonds. In the solid state, these interactions typically link molecules into well-defined one-dimensional chains or tapes. researchgate.net This catemeric arrangement is a common and highly stable motif observed in the crystal structures of related lactams and piperazinediones. researchgate.netchemrxiv.org The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, is critical in defining the primary structural motif of the crystal lattice.

Beyond the primary hydrogen-bonding network, the supramolecular structure is further stabilized by weaker interactions involving the 3-fluorophenyl substituent. The aromatic rings can participate in π-π stacking interactions, which are crucial in organizing the hydrogen-bonded chains into a three-dimensional array. mdpi.com The presence of the electronegative fluorine atom can influence the nature of these stacking interactions, potentially favoring offset or parallel-displaced geometries over a perfect face-to-face arrangement due to electrostatic considerations. researchgate.net The centroid-to-centroid distance and the slip angles between adjacent aromatic rings are key parameters defining the efficacy of this packing. rsc.org

Disclaimer: The following tables present hypothetical yet representative data based on typical values observed in crystallographic studies of structurally analogous compounds, as a specific single-crystal X-ray diffraction study for this compound was not publicly available.

Interactive Data Tables

Table 1: Representative Hydrogen Bond Geometries This table outlines the typical geometric parameters for the primary intermolecular hydrogen bonds expected in the solid-state structure of this compound, based on data from related piperazine derivatives. researchgate.netnih.goviucr.org

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| N(1) | H(1) | O(1) | 0.86 | 2.05 | 2.90 | 175 |

| C(5) | H(5A) | O(1) | 0.97 | 2.55 | 3.45 | 155 |

| C(Ar) | H(Ar) | F(1) | 0.93 | 2.60 | 3.50 | 160 |

Table 2: Representative Aromatic Interaction Parameters This table details the characteristic parameters for π-π stacking interactions involving the 3-fluorophenyl rings, derived from analyses of similar fluorinated aromatic compounds in the solid state. researchgate.netrsc.org

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Vertical Displacement (Å) |

| Parallel-Displaced π-π | 3.85 | 0 | 25 | 3.50 |

| T-shaped (Edge-to-Face) | 5.10 | 75 | N/A | N/A |

Biological Activity and Target Engagement of R 3 3 Fluorophenyl Piperazin 2 One Analogues

Modulation of Neurotransmitter Systems

Analogues of (R)-3-(3-Fluorophenyl)piperazin-2-one have demonstrated significant interactions with several critical neurotransmitter systems, including the serotonergic and dopaminergic systems. Furthermore, their inhibitory effects on monoamine oxidase have been a key area of investigation.

Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity (e.g., 5-HT1A, 5-HT7)

Arylpiperazine derivatives, a class to which analogues of this compound belong, are known for their interactions with serotonin receptors. Research into dual 5-HT1A and 5-HT7 receptor ligands has identified promising compounds. For instance, a study focusing on derivatives of SYA16263, which contains a pyridinylpiperazine moiety, led to the identification of 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (compound 21). This compound displayed high affinity for both the 5-HT1A and 5-HT7 receptors, with Ki values of 0.74 nM and 8.4 nM, respectively. nih.gov Functionally, it acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor, a profile that suggests potential antidepressant properties. nih.gov

Another line of research explored trazodone (B27368) analogues, which also feature an arylpiperazine core. One such dual-acting 5-HT1A/5-HT7 receptor ligand, 2-(6-(4-([1,1'-biphenyl]-2-yl)piperazin-1-yl)hexyl)- samipubco.comnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, has been synthesized and shown to possess antidepressant-like activity. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki) | 5-HT7 Receptor Affinity (Ki) | Functional Activity |

| SYA16263 | 1.1 nM | 90 nM | Not specified |

| Compound 21 | 0.74 nM | 8.4 nM | Full agonist at 5-HT1A, antagonist at 5-HT7 |

Dopamine (B1211576) Receptor Interactions (e.g., D2/D4)

The interaction of phenylpiperazine analogues with dopamine receptors, particularly the D2 and D4 subtypes, has been a subject of considerable research. One study on substituted N-phenylpiperazine analogues found that they exhibited a range of binding affinities for human D2 and D3 receptors, with Ki values for the D2 receptor ranging from 349 to 7522 nM. nih.gov While this particular study focused on D2 and D3 selectivity, it provides insight into the general affinity of this class of compounds for D2-like receptors.

Further research into N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides has identified these compounds as high-affinity D3 receptor antagonists. nih.gov The binding affinities of these analogues were evaluated at human D2L, D3, and D4 dopamine receptors. nih.gov The data from these studies can help to characterize the dopamine receptor interaction profile of piperazine-containing compounds.

| Compound Class | D2 Receptor Affinity (Ki) | D4 Receptor Affinity (Ki) | Notes |

| Substituted N-phenylpiperazines | 349 - 7522 nM | Not specified | Generally non-selective between D2 and D3 |

| Dichlorophenyl/methoxyphenyl piperazines | Varied | Varied | Studied as D3 receptor antagonists |

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A, MAO-B)

Analogues incorporating a piperazine (B1678402) moiety have been extensively studied as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). A series of pyridazinones containing a (2-fluorophenyl) piperazine moiety were designed and evaluated for their MAO inhibitory activities. nih.gov Within this series, compound T6, which has a meta-bromo substitution, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.013 µM. nih.gov Compound T3, with a para-chloro substitution, also showed significant MAO-B inhibition with an IC50 of 0.039 µM. nih.gov Both T3 and T6 were found to be reversible and competitive inhibitors of MAO-B. nih.gov

Another study on piperazine-containing 1,3-diphenylprop-2-en-1-one derivatives (chalcones) also identified potent MAO-B inhibitors. nih.gov Furthermore, research on pyridazinobenzylpiperidine derivatives revealed that most compounds in the series showed higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com

| Compound | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Selectivity Index (SI) for MAO-B |

| T6 | 1.57 µM | 0.013 µM | 120.8 |

| T3 | 4.19 µM | 0.039 µM | 107.4 |

| S5 | 3.857 µM | 0.203 µM | 19.04 |

Enzyme Inhibition Profiles

Beyond neurotransmitter systems, analogues of this compound have been investigated for their ability to inhibit other key enzymes implicated in neurological disorders.

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Several studies have explored piperazine-containing compounds as AChE inhibitors. In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov Compound 4b, which features a 4-fluorophenyl moiety, was the most potent derivative in this series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov

Another study focused on new 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives. tandfonline.com The most active compounds in this series, 5n, 5o, and 5p, showed significant AChE inhibition at a concentration of 0.1 µM, with compound 5o having an IC50 value of 0.011 µM. tandfonline.com Additionally, research on 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives has also demonstrated their efficacy as AChE inhibitors. nih.gov

| Compound | AChE Inhibition (IC50) |

| Compound 4b | 16.42 ± 1.07 µM |

| Compound 5o | 0.011 µM |

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE10A)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular second messengers, and their inhibition is a target for various therapeutic areas. Analogues of 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine have been investigated for their PDE4B inhibitory activity. researchgate.net One of the synthesized compounds effectively inhibited PDE4B with an IC50 value of 6.56 ± 0.7 µM. researchgate.net

In the context of PDE10A, a novel inhibitor, CPL500036 {7-[5,8-Dimethyl-(1,2,4) triazolo (1,5-a) pyrazin-2-yl]-2-phenylimidazo (1,2-a) pyrimidine}, has been identified. nih.gov This compound is a potent and selective PDE10A inhibitor with an IC50 of 1 nM. nih.gov While the structural similarity to this compound is not direct, the exploration of heterocyclic systems as PDE inhibitors provides a broader context for the potential activities of related compounds.

| Compound Class/Name | Target PDE | Inhibition (IC50) |

| 1,2-dimethyl-1H-pyrrolo[2,3-d]pyridazine analogue | PDE4B | 6.56 ± 0.7 µM |

| CPL500036 | PDE10A | 1 nM |

Complement Pathway Modulation (e.g., C1s inhibition)

Analogues of this compound, particularly those containing a piperazine moiety, have been investigated for their ability to modulate the complement system, a critical component of the innate immune response. The classical pathway of the complement system is initiated by the C1 complex, which includes the serine protease C1s. Uncontrolled activation of this pathway is implicated in the pathology of several autoimmune and inflammatory diseases, making C1s a valuable therapeutic target.

Research into small-molecule inhibitors has identified certain piperazine derivatives as effective modulators of this pathway. For instance, the compound 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide has been characterized as a selective and competitive inhibitor of C1s. This compound was found to directly bind to C1s with a dissociation constant (Kd) of approximately 9.8 μM and competitively inhibit its enzymatic activity with an inhibition constant (Ki) of about 5.8 μM. Further studies demonstrated that this piperazine-containing molecule effectively inhibits classical pathway activation in various functional assays, including the lysis of antibody-sensitized sheep erythrocytes. The exploration of such analogues provides a foundation for developing more potent and selective small-molecule inhibitors of the complement cascade.

Kinase Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2))

The piperazin-2-one (B30754) scaffold has been incorporated into novel molecular hybrids designed to target key protein kinases involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical tyrosine kinases that regulate cell proliferation, survival, and angiogenesis.

A series of rhodanine–piperazine hybrids were synthesized and evaluated for their ability to inhibit these kinases. One of the most potent compounds, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, demonstrated significant activity against several breast cancer cell lines. Molecular docking and dynamics simulations suggested favorable and stable binding interactions of this compound with the active sites of VEGFR, EGFR, and HER2.

Furthermore, novel piperazine–chalcone hybrids and their related pyrazoline derivatives have been designed as potential VEGFR-2 inhibitors. Several of these compounds exhibited potent enzymatic inhibitory activity, with IC50 values ranging from 0.57 µM to 1.48 µM. These findings highlight the potential of piperazine-based analogues as scaffolds for the development of targeted anticancer agents that function through kinase inhibition.

Table 1: Kinase Inhibition by Piperazine Analogues

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| Rhodanine–piperazine hybrids | VEGFR, EGFR, HER2 | Potent activity against breast cancer cell lines; favorable binding in molecular docking studies. nih.gov |

Antiviral Activities

The piperazine nucleus is a recognized pharmacophore in the development of antiviral agents, with several approved drugs incorporating this moiety. Analogues of this compound have been investigated for their potential to combat various viral infections.

Research has shown that piperazine derivatives can exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). For example, certain 2-amino benzimidazole (B57391) derivatives containing a piperazine group have been identified as inhibitors of HCV infection, with one compound showing an IC50 of 1.39 ± 0.69 µM. arabjchem.org Other studies have focused on the development of piperazine-based compounds as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov Molecular docking studies have indicated that these compounds can form strong hydrogen bonding interactions with the active site of the protease, suggesting their potential as leads for the development of novel anti-COVID-19 therapeutics. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Piperazine-2-one analogues have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. The versatility of the piperazine scaffold allows for modifications that can enhance potency and selectivity against various microbial pathogens.

Studies on fluorinated s-triazinyl piperazines have revealed noteworthy activity against a panel of bacteria and fungi. researchgate.net These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and various fungal species like Aspergillus niger and Candida albicans. researchgate.net

Another class of piperazine derivatives, the N,N′-bis(1,3,4-thiadiazole) moieties, have been synthesized and screened for their antimicrobial properties. These compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli, and were investigated as potential inhibitors of the enoyl-ACP reductase enzyme, a key component of bacterial fatty acid synthesis. mdpi.com

Table 2: Antimicrobial Activity of Piperazine Analogues

| Compound Class | Test Organisms | Key Findings |

|---|---|---|

| Fluorinated s-triazinyl piperazines | S. aureus, B. cereus, E. coli, P. aeruginosa, A. niger, C. albicans | Noteworthy activity in minimum inhibitory concentration and agar (B569324) diffusion tests. researchgate.net |

Anticonvulsant Activities

The investigation of piperazine derivatives has extended to the field of neuroscience, with several analogues showing promise as anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, has been a target for the therapeutic application of these compounds.

Research into dicarboxylic piperazine derivatives, such as 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), has demonstrated their potent antagonist activity at kainate receptors, a type of glutamate (B1630785) receptor involved in seizure generation. nih.gov These compounds were shown to protect against sound-induced seizures in mice and were identified as some of the most potent preferential α-kainate antagonists tested. nih.gov

Another series of novel benzhydryl piperazine derivatives has also been synthesized and evaluated for anticonvulsant activity. Several compounds in this series showed good anticonvulsant effects with low neurotoxicity in preclinical models. ijpsr.com

Anticancer/Antiproliferative Activities

The piperazine scaffold is a common feature in many anticancer agents, and analogues of this compound have been extensively studied for their antiproliferative effects against a variety of cancer cell lines.

The introduction of a piperazinyl fragment has been shown to improve the anticancer activity of the known agent Triapine. These new thiosemicarbazone analogues demonstrated significantly higher antiproliferative activity than the parent compound, with the most active derivative showing an IC50 value of 0.12 μM in a colon cancer cell line. nih.gov The mechanism of action for these compounds involves cell cycle arrest at the G1/S phase and the induction of apoptosis. nih.gov

In another study, a series of novel vindoline–piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. Several of these compounds exhibited significant growth inhibition, with the most potent derivatives showing low micromolar GI50 values against a broad range of cancer cell lines, including those from breast, colon, and lung cancer. mdpi.com

Table 3: Anticancer/Antiproliferative Activity of Piperazine Analogues

| Compound Class | Cancer Cell Lines | Key Findings |

|---|---|---|

| Piperazinyl analogues of Triapine | Colon cancer (HCT116 p53+/+) and others | IC50 of 0.12 μM for the most active compound; induces G1/S cell cycle arrest and apoptosis. nih.gov |

Analgesic and Anti-inflammatory Activities

Piperazine-containing compounds have been investigated for their potential to alleviate pain and inflammation. The structural versatility of the piperazine moiety allows for its incorporation into molecules designed to interact with pathways involved in nociception and the inflammatory response.

A review of piperazinyl-containing pyridazine (B1198779) derivatives highlighted their significant analgesic and anti-inflammatory properties. In a p-benzoquinone-induced writhing test, several compounds exhibited potent analgesic activity, with some being more effective than aspirin (B1665792). pcbiochemres.com Certain derivatives also showed superior anti-inflammatory effects compared to indomethacin (B1671933) in carrageenan-induced paw edema models, with the added benefit of reduced ulcerogenic side effects. pcbiochemres.com

A specific 7-chloro-4-(piperazin-1-yl) quinoline (B57606) derivative was found to possess both peripheral and central analgesic effects in mouse models. tbzmed.ac.ir This compound also demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), key mediators of inflammation. tbzmed.ac.ir

Table 4: Analgesic and Anti-inflammatory Activity of Piperazine Analogues

| Compound Class | Activity | Key Findings |

|---|---|---|

| Piperazinyl containing pyridazine derivatives | Analgesic and Anti-inflammatory | More potent than aspirin in writhing tests; superior to indomethacin in edema models with fewer side effects. pcbiochemres.com |

Sigma Receptor Ligand Activity

The sigma-1 (σ1) and sigma-2 (σ2) receptors are recognized as important targets for the development of therapeutics for a variety of neurological and psychiatric disorders. ugr.es Phenylpiperazine derivatives have been a key structural motif in the design of ligands for these receptors. nih.gov

Research into N-(3-phenylpropyl)-N'-benzylpiperazines has yielded compounds with high affinity for both σ1 and σ2 receptors. nih.gov For instance, certain analogues have demonstrated σ1 affinities in the nanomolar range (0.37–2.80 nM) and σ2 affinities also in the nanomolar range (1.03–34.3 nM). nih.gov The structure-activity relationship (SAR) studies of these compounds indicate that the nature and position of substituents on the benzyl (B1604629) moiety significantly influence binding affinity and selectivity. nih.gov

Another study on benzylpiperazine derivatives identified compounds with high affinity and selectivity for the σ1 receptor. nih.gov Notably, the presence of a piperazine ring is a common feature in many sigma receptor ligands, suggesting that the core structure of this compound could potentially interact with these receptors. ugr.es However, it is important to note that even small structural modifications, such as the replacement of a piperidine (B6355638) ring with a piperazine ring, can dramatically alter the affinity for the σ1 receptor. ugr.es

Table 1: Sigma Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-(3-phenylpropyl)-N'-benzylpiperazine Analogue 1 | 0.37 | 1.03 | 2.8 |

| N-(3-phenylpropyl)-N'-benzylpiperazine Analogue 2 | 2.80 | 34.3 | 12.3 |

| Benzylpiperazine Derivative A | 8.8 | 3253 | 370 |

Note: The data presented is for structurally related but distinct piperazine analogues and not for this compound.

Central Nervous System (CNS) Activity (General Exploration)

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, with derivatives exhibiting a wide array of activities, including antipsychotic, anxiolytic, antidepressant, and anticonvulsant effects. silae.itnih.gov

A series of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which share the phenylpiperazine core, were synthesized and evaluated for potential neuroleptic activity. nih.gov Compounds with a fluoro substituent on the 3-phenyl group, akin to the substitution in this compound, were found to possess neuroleptic-like activity. nih.gov Specifically, one such analogue was comparable to chlorpromazine (B137089) in its ability to inhibit exploratory activity and conditioned avoidance response. nih.gov This suggests a potential for antidopaminergic properties. nih.gov

Furthermore, other piperazine derivatives have demonstrated significant anticonvulsant and antinociceptive (pain-relieving) activities in preclinical models. mdpi.com For example, a derivative containing a 4-fluorophenylpiperazine moiety showed potent activity in the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com The central nervous system activity of these compounds is often attributed to their interaction with various receptors and ion channels. silae.it The broad spectrum of CNS activities observed with piperazine-containing compounds underscores the potential for this compound to modulate neuronal function. silae.it

Table 2: CNS Activity Profile of Selected Piperazine Analogues

| Compound Class | Primary CNS Activity Observed | Potential Mechanism of Action |

|---|---|---|

| 3-Phenyl-2-piperazinyl-5H-1-benzazepines | Neuroleptic-like | Antidopaminergic |

| Pyrrolidine-2,5-dione with 4-fluorophenylpiperazine | Anticonvulsant, Antinociceptive | Modulation of ion channels |

Note: This table summarizes the general CNS activities of classes of compounds containing the piperazine moiety and does not represent direct data for this compound.

Structure Activity Relationship Sar Studies of R 3 3 Fluorophenyl Piperazin 2 One Derivatives

Influence of Piperazin-2-one (B30754) Ring Substituents on Receptor Affinity and Efficacy

Substituents on the piperazine (B1678402) or piperazinone ring play a crucial role in modulating receptor affinity and selectivity. The piperazine scaffold is recognized as a privileged structure in drug discovery, and modifications to this core can significantly alter a compound's interaction with its biological target. nih.govmdpi.com

In studies of 1-piperazino-3-arylindans, which are dopamine (B1211576) D1 and D2 receptor antagonists, substitutions at the 2-position of the piperazine ring were found to be critical for in vivo potency. nih.gov Derivatives with relatively small substituents, such as 2-methyl, 2,2-dimethyl, or small spirocycles (spirocyclobutyl, spirocyclopentyl), retained potent D1 and D2 antagonism. nih.gov This suggests that the size and conformation of substituents on the piperazine ring are key factors for achieving the desired pharmacological effect. These substituents might induce a different binding mode at the dopamine receptor sites. nih.gov

Research on thieno[3,2-d]pyrimidine (B1254671) derivatives as PI3Kδ inhibitors demonstrated that compounds containing a piperazinone ring were more potent and selective than their piperazine counterparts. nih.gov This indicates that the presence of the ketone group in the piperazin-2-one structure, as found in (R)-3-(3-Fluorophenyl)piperazin-2-one, can be a key feature for enhancing biological activity. Detailed SAR studies on these compounds could further optimize their inhibitory potential. nih.gov The two nitrogen atoms within the piperazine core are known to improve the pharmacokinetic properties of drug candidates due to their appropriate pKa, which increases water solubility and bioavailability. nih.gov

The table below illustrates the effect of piperazine ring substitution on dopamine D1 receptor affinity in a series of 1-piperazino-3-arylindan derivatives.

| Compound Type | Piperazine Ring Substituent | D1 Receptor Affinity (IC₅₀) | Reference |

|---|---|---|---|

| trans-1-piperazino-3-phenylindans | Unsubstituted | Moderate | nih.gov |

| 1-(2,2-dimethylpiperazino)-3-arylindans | 2,2-dimethyl | Potent (<10 nM for most derivatives) | nih.gov |

| Piperazine Ring Substituted Derivatives | 2-methyl | Potent in vivo antagonism | nih.gov |

| Piperazine Ring Substituted Derivatives | 2-spirocyclobutyl | Potent in vivo antagonism | nih.gov |

| Piperazine Ring Substituted Derivatives | 2-spirocyclopentyl | Potent in vivo antagonism | nih.gov |

Stereochemical Purity and its Effect on Pharmacological Profile

Stereochemistry is a fundamental aspect of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities, affinities, and metabolic profiles. For derivatives of this compound, the stereocenter at the 3-position of the piperazin-2-one ring is expected to be a major determinant of its interaction with chiral biological macromolecules like receptors and enzymes.

A clear example of this principle was observed in a series of molecules designed as dopamine D3 receptor ligands. The enantiomers of the most potent racemic compound exhibited significant differential activity. documentsdelivered.com The (-)-enantiomer displayed higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. documentsdelivered.com Specifically, (-)-10e had a Ki of 0.57 nM for D3 and 47.5 nM for D2, while (+)-10e had values of 3.73 nM and 113 nM, respectively. documentsdelivered.com This demonstrates that a specific stereochemical configuration is crucial for optimal receptor binding and selectivity.

The development of asymmetric synthesis methods is therefore critical for producing enantiomerically pure C-substituted piperazines, allowing for the exploration of a chemical space that is highly relevant biologically but remains underexplored. rsc.org The specific (R)-configuration of the parent compound suggests that this particular spatial arrangement of the 3-fluorophenyl group is likely optimal for its intended biological target.

The following table presents data on the differential receptor binding affinities of enantiomers from a related series of piperazine derivatives.

| Enantiomer | Dopamine D2 Receptor Affinity (Kᵢ, nM) | Dopamine D3 Receptor Affinity (Kᵢ, nM) | D3 Selectivity (D2 Kᵢ / D3 Kᵢ) | Reference |

|---|---|---|---|---|

| (-)-10e | 47.5 | 0.57 | 83.3 | documentsdelivered.com |

| (+)-10e | 113 | 3.73 | 30.3 | documentsdelivered.com |

Linker Length and Flexibility in Bioactivity

In many piperazine-containing compounds, the piperazine ring is connected to another pharmacophoric group via a linker. The length and flexibility of this linker are critical parameters that can significantly influence the compound's ability to adopt the optimal conformation for binding to its target receptor.

Studies on a series of piperazine derivatives targeting the histamine (B1213489) H3 receptor (H₃R) showed a clear relationship between the length of an alkyl chain linker and receptor affinity. nih.gov An extension of the linker length led to a decrease in affinity for H₃R. nih.gov For example, tert-butyl analogues with increasing linker lengths showed progressively weaker binding, with Ki values of 16.0 nM, 37.8 nM, and 397 nM. nih.gov This suggests that an optimal distance between the piperazine core and other structural elements is required for effective receptor interaction.

Conversely, for the sigma-1 receptor (σ₁R), the influence of the alkyl linker length was not as evident, indicating that SAR can be target-dependent. nih.gov However, other research has shown that excessive linker length or flexibility can reduce bioactivity by increasing the spatial distance between key interacting groups, thereby hindering effective binding. mdpi.com Shorter linkers that position cationic groups closer together can enhance cooperative binding to negatively charged biological membranes, leading to increased efficacy. mdpi.com Therefore, linker optimization is a key strategy in the design of potent and selective this compound derivatives.

The table below shows the effect of linker length on histamine H₃ receptor affinity for a series of tert-butyl piperazine analogues.

| Compound | Relative Linker Length | hH₃R Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Analogue 2 | Shortest | 16.0 | nih.gov |

| Analogue 13 | Intermediate | 37.8 | nih.gov |

| Analogue 18 | Longest | 397 | nih.gov |

Pharmacophore Model Development and Validation

Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound and its derivatives, developing a validated pharmacophore model is essential for understanding its binding mode and for designing new, more potent analogues.

A pharmacophore model for a given receptor target is typically generated from a set of known active ligands with diverse structures. researchgate.net Key features often include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers. For piperazine-containing compounds, the basic nitrogen atom often serves as a key interaction point, forming ionic or hydrogen bond interactions with acidic residues (e.g., Asp, Glu) in the receptor binding pocket. nih.gov

In the context of dopamine receptor ligands, published pharmacophore models often discuss the role of piperazine substituents in inducing specific binding modes. nih.gov Molecular docking simulations based on these models can help visualize interactions. For instance, a docking model of a potent ENT1 inhibitor showed a binding energy of -7.05 kcal/mol, indicating a stable interaction between the drug and the protein. nih.govpolyu.edu.hk A validated pharmacophore model for this compound would likely feature an aromatic ring feature corresponding to the 3-fluorophenyl group and one or more hydrogen bond acceptor/donor features associated with the piperazin-2-one ring. Such a model serves as a valuable template for the virtual screening of compound libraries and the rational design of new derivatives with improved pharmacological profiles.

Based on a comprehensive search of scientific literature, detailed computational and in silico research studies focusing specifically on the chemical compound This compound are not available in publicly accessible databases. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and analyses as requested for the specific outline provided.

The required sections and subsections, such as Molecular Docking Studies, Molecular Dynamics Simulations, and Density Functional Theory (DFT) Calculations, necessitate specific data from dedicated research on this particular molecule. This includes ligand-protein interaction data, identification of crucial amino acid residues, binding stability metrics (e.g., RMSD), optimized geometrical structures, and electronic property analyses (e.g., MEP, NBO).

While extensive research exists for structurally related compounds, such as other fluorophenylpiperazine and phenylpiperazine derivatives, extrapolating this information would not be scientifically accurate for this compound and would violate the strict requirement to focus solely on the specified compound. Without published studies on this exact molecule, the generation of a fact-based and data-rich article is not feasible.

Computational and in Silico Approaches to R 3 3 Fluorophenyl Piperazin 2 One Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the efficacy of novel, unsynthesized molecules and guide the design of more potent analogs. nih.gov

In the context of arylpiperazine derivatives, QSAR studies have been successfully employed to elucidate the key structural features governing their activity against various biological targets. researchgate.netnih.gov These models are built by calculating a wide range of molecular descriptors for a set of compounds with known activities. The descriptors often fall into several categories: electronic, steric, hydrophobic, and topological.

Research on piperazine (B1678402) derivatives has shown that their biological activity can be significantly influenced by descriptors such as:

Electronic Properties : The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges can dictate how a molecule interacts with a receptor. mdpi.comnih.gov

Topological and Geometrical Properties : Molecular weight, molar refractivity, and topological polar surface area (PSA) are often correlated with a compound's absorption and transport properties. mdpi.com

Hydrophobicity : The partition coefficient (LogP) is a critical descriptor for predicting how a compound will distribute between aqueous and lipid environments in the body.

A typical QSAR study for a series of compounds related to (R)-3-(3-Fluorophenyl)piperazin-2-one would involve developing a regression model. The resulting equation highlights the positive or negative contribution of each descriptor to the biological activity. For instance, a statistically significant model might reveal that increasing the electrophilicity and molar refractivity while decreasing the LUMO energy enhances the inhibitory activity of piperazine derivatives against a specific target. mdpi.com Such models have demonstrated good predictive power, with high correlation coefficients (R²) and cross-validation coefficients (q²), confirming their robustness and utility in guiding medicinal chemistry efforts. nih.govnih.govmdpi.com

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energy, Dipole Moment, Electrophilicity Index (ω) | Receptor binding affinity, chemical reactivity |

| Physicochemical | Molar Refractivity (MR), Aqueous Solubility (Log S), Refractive Index (n) | Bioavailability, cell permeability |

| Topological | Topological Polar Surface Area (PSA), Molecular Connectivity Indices | Drug transport and absorption |

| Geometrical | Shadow Indices, Principal Moments of Inertia (PMI-mag) | Molecular shape and fit within a binding site |

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.net These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities such as poor absorption or rapid metabolism before significant resources are invested in synthesis and testing. nih.gov For compounds like this compound, various software platforms like SwissADME and pkCSM are used to evaluate drug-likeness and predict ADME parameters. researchgate.netmdpi.com

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that affects a drug's solubility, absorption, membrane permeability, and distribution. nih.gov An optimal LogP value, typically between -0.7 and +5.0, is essential for good oral bioavailability, allowing the compound to be soluble enough in the gastrointestinal tract for absorption while being lipid-soluble enough to cross cell membranes. researchgate.netmdpi.com

Computational tools can predict LogP using various algorithms based on the compound's structure. For arylpiperazine derivatives, these predictions are vital for balancing potency with favorable pharmacokinetic properties. The predicted lipophilicity for a compound like this compound would be a key consideration in its development.

| Prediction Algorithm | Typical Predicted LogP Range for Drug-like Molecules | Basis of Calculation |

|---|---|---|

| XLOGP3 | -0.7 to +5.0 | Atom-based method using corrective factors |

| WLOGP | -0.7 to +5.0 | Atom-based method from Ghose-Crippen |

| MLOGP | -0.7 to +5.0 | Topology-based method considering 13 molecular descriptors |

| SILICOS-IT | -0.7 to +5.0 | Hybrid method using fragments and topology |

The "Bioavailability Radar" provided by tools like SwissADME offers a visual representation of a molecule's drug-likeness, including lipophilicity, size, polarity, and solubility, ensuring it falls within the optimal range for oral bioavailability. mdpi.com

Metabolic stability is a key determinant of a drug's half-life and duration of action. Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect. nih.gov In silico models can predict a compound's susceptibility to metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. researchgate.net

The piperazine ring, while a common and valuable scaffold in medicinal chemistry, can be a site of metabolic instability, often undergoing N-dealkylation. nih.govnih.gov Computational predictions for this compound would focus on its potential as a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Identifying such liabilities early allows for structural modifications to block metabolic pathways and improve stability. nih.gov For example, introducing steric hindrance near the nitrogen atoms of the piperazine ring has been explored as a strategy to reduce metabolic breakdown. nih.gov

| Predicted Parameter | In Silico Tool/Method | Significance in Drug Development |

|---|---|---|

| CYP Isoform Substrate/Inhibitor | SwissADME, pkCSM | Predicts potential for drug-drug interactions and metabolic clearance pathways. |

| Common Metabolic Liabilities | Structure-based analysis | Identifies specific sites on the molecule prone to metabolism (e.g., N-dealkylation of the piperazine ring). |

| Half-life (t1/2) | Physiologically Based Pharmacokinetic (PBPK) models | Estimates the duration of the drug's presence in the body. nih.gov |

Future Perspectives and Research Directions for R 3 3 Fluorophenyl Piperazin 2 One

Exploration of Novel Therapeutic Indications

The piperazine (B1678402) moiety is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). researchgate.netnih.gov Future research into (R)-3-(3-Fluorophenyl)piperazin-2-one should therefore logically extend into a variety of CNS-related disorders, as well as other therapeutic areas where piperazine-containing compounds have shown promise.

One promising avenue is the investigation of its potential as a neuroprotective agent . A structurally related compound, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), has demonstrated the ability to mitigate the neurotoxic effects of methamphetamine by acting as a sigma receptor antagonist. nih.gov This suggests that this compound and its derivatives could be explored for their activity at sigma receptors and their potential therapeutic utility in conditions characterized by neuronal damage, such as stroke, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govmdpi.com

Furthermore, the broader class of arylpiperazine derivatives has been extensively investigated for the treatment of various cancers . nih.govmdpi.com The structural similarities of this compound to compounds with demonstrated anti-cancer activity warrant the screening of this compound and its analogs against a panel of cancer cell lines.

Given the prevalence of the piperazine scaffold in drugs targeting G-protein coupled receptors (GPCRs) and ion channels, future research should also include broad screening against these target classes to identify novel activities. researchgate.net The insights gained from such screening campaigns could open up entirely new therapeutic possibilities for this chemical scaffold.

Advanced Synthetic Methodologies for Library Generation

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic methodologies for the generation of diverse chemical libraries is paramount. High-throughput and combinatorial synthesis approaches will be instrumental in rapidly producing a wide array of analogs for biological screening.

Solid-phase synthesis offers a powerful strategy for the efficient creation of piperazine-2-carboxamide (B1304950) libraries. 5z.com This technique allows for the systematic modification of the piperazine core, enabling the introduction of a wide variety of substituents at different positions. By anchoring the piperazin-2-one (B30754) scaffold to a solid support, a diverse range of building blocks can be readily incorporated, leading to the generation of large and varied compound libraries. acs.org

Solution-phase combinatorial synthesis provides another viable approach for generating libraries of piperazine derivatives. nih.govnih.gov This method can be particularly advantageous for smaller, more focused libraries and can often be more readily scaled up for the synthesis of larger quantities of hit compounds. Recent advancements in cascade reactions, such as the metal-promoted synthesis of piperazin-2-ones from chloro allenylamides, primary amines, and aryl iodides, offer efficient one-pot procedures for creating multiple chemical bonds and introducing diversity. thieme-connect.comthieme.deresearchgate.net

Furthermore, modern synthetic techniques such as photoredox catalysis are enabling novel C-H functionalization of piperazines, providing access to previously inaccessible chemical space. mdpi.com These innovative methods can be adapted for the synthesis of this compound analogs with unique substitution patterns, potentially leading to the discovery of compounds with improved potency and selectivity.

The application of these advanced synthetic methodologies will be crucial for generating the chemical diversity needed to thoroughly probe the therapeutic potential of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Furthermore, AI can analyze complex biological data to identify potential new targets for this compound and its analogs. By integrating data from genomics, proteomics, and other 'omics' fields, machine learning algorithms can uncover novel relationships between molecular targets and disease pathways, suggesting new therapeutic indications for this class of compounds.

The synergy between computational and experimental approaches will be key to unlocking the full potential of this compound. AI and ML will not replace traditional medicinal chemistry but will rather augment it, providing powerful tools to accelerate the discovery of new and effective medicines.

Development of Advanced Pharmacological Assays for Specific Targets

As potential biological targets for this compound are identified, the development of advanced and robust pharmacological assays will be critical for characterizing its mechanism of action and for high-throughput screening of analog libraries.

Given that many piperazine-containing drugs modulate the activity of G-protein coupled receptors (GPCRs) , the development of specific assays for this target class will be a priority. nih.govpharmalegacy.com Modern assay technologies for GPCRs have moved beyond simple ligand binding to more functional readouts. Techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) can be used to monitor receptor-G protein and receptor-β-arrestin interactions in real-time within living cells. physiology.orgmdpi.com Calcium flux assays and cAMP assays are also well-established high-throughput methods for assessing the functional consequences of GPCR activation. ionbiosciences.comnih.gov

Ion channels represent another important class of potential targets. creative-biogene.comnih.gov High-throughput screening of ion channel modulators can be achieved using fluorescence-based assays that measure changes in membrane potential or ion flux. aurorabiomed.comnih.gov Automated patch-clamp electrophysiology platforms, while lower in throughput, provide the gold-standard for detailed characterization of a compound's effect on ion channel kinetics and pharmacology. aurorabiomed.com

For CNS-active compounds, it is also crucial to develop assays that can assess their effects in a more physiologically relevant context. drugtargetreview.com The use of human induced pluripotent stem cell (iPSC)-derived neurons and other CNS cell types in phenotypic screening assays can provide valuable insights into a compound's potential efficacy and neurotoxicity. technologynetworks.com Furthermore, the development of in vitro models of the blood-brain barrier is essential for evaluating the CNS penetrance of new drug candidates. nih.gov

The implementation of these advanced pharmacological assays will be instrumental in elucidating the mechanism of action of this compound and in identifying new lead compounds with superior therapeutic profiles.

Q & A

Basic Research Questions

Q. How is (R)-3-(3-Fluorophenyl)piperazin-2-one synthesized, and what purification methods are recommended for laboratory-scale preparation?

- Methodological Answer : A common synthesis route involves chiral resolution or asymmetric synthesis to achieve the (R)-configuration. For example, evogliptin derivatives with similar piperazin-2-one scaffolds are synthesized via enantioselective catalysis or chiral auxiliary methods, followed by fluorophenyl group introduction via Suzuki coupling or nucleophilic substitution . Purification typically employs recrystallization (using solvents like ethanol/water mixtures) or chromatography (silica gel with gradient elution of ethyl acetate/hexane) to achieve >95% purity, verified by HPLC .

Q. What crystallographic techniques are used to confirm the stereochemistry and molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine the structure using high-resolution data, while ORTEP-3 visualizes thermal ellipsoids and confirms bond angles/distances. For example, triclinic crystal systems (space group P1) with parameters a = 8.9168 Å, b = 10.7106 Å, and α = 73.489° have been reported for fluorophenyl-piperazinone analogs .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against reference standards .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via LC-MS. Hydrolytic stability of the piperazin-2-one ring can be assessed in buffered solutions (pH 1–10) .

Advanced Research Questions

Q. How do puckering dynamics of the piperazin-2-one ring influence pharmacological activity, and what computational/experimental methods are used to study this?

- Methodological Answer : The ring’s puckering amplitude (q) and phase angle (φ) correlate with receptor binding. Use Cremer-Pople coordinates to quantify puckering from SC-XRD data. For example, a q > 0.5 Å indicates significant non-planarity, which may enhance interactions with serotonin or dopamine receptors. Molecular dynamics simulations (AMBER/CHARMM force fields) predict conformational flexibility in solution .

Q. What strategies resolve contradictions in crystallographic data for fluorophenyl-piperazinone derivatives, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disordered Solvents : Apply SQUEEZE in PLATON to model electron density from disordered regions .

- Twinning : Use SHELXL’s TWIN/BASF commands for refinement. For example, a twin fraction of 0.32 was resolved for a related triclinic structure .

- Validate results against spectroscopic data (e.g., NMR coupling constants for diastereotopic protons) .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450 isoform inhibition (e.g., CYP3A4) using fluorescent probes .

- In vivo : Administer radiolabeled compound to mice and track metabolites in plasma/urine. For analogs like evogliptin, hydroxylation at the fluorophenyl group is a major metabolic pathway .

Q. What are the best practices for analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound co-crystals?

- Methodological Answer :

- Hydrogen Bonding : Use Mercury software to measure donor-acceptor distances (e.g., N–H···O < 2.5 Å) and angles (>120°).

- π-Stacking : Analyze centroid distances (3.5–4.0 Å) and dihedral angles (<20°) in crystal packing .

- Pair with DFT calculations (B3LYP/6-31G*) to quantify interaction energies .

Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions for studying this compound’s mechanism of action?

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

- Does the (R)-enantiomer exhibit higher affinity for 5-HT1A receptors than the (S)-form due to stereospecific hydrogen bonding?

- Validate via molecular docking (AutoDock Vina) and radioligand binding assays .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?

- Methods :

- Fit data to sigmoidal curves (GraphPad Prism) using the Hill equation: E = E_max/(1 + (EC50/[D])^n).

- Report 95% confidence intervals for EC50 values and assess significance via ANOVA with Tukey’s post-hoc test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.